1-(6-(Dimethylamino)naphthalen-2-yl)ethanone

概述

描述

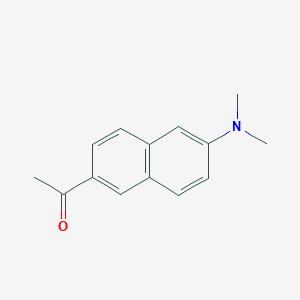

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone is an organic compound with the molecular formula C14H15NO. It is also known as 2-Acetyl-6-(dimethylamino)naphthalene. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a dimethylamino group attached to the naphthalene ring. It is primarily used in scientific research due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone typically involves the acetylation of 6-(dimethylamino)naphthalene. One common method includes the reaction of 6-(dimethylamino)naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.

化学反应分析

Types of Reactions

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the dimethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Produces naphthoquinones.

Reduction: Yields alcohol derivatives.

Substitution: Results in halogenated or nitrated derivatives of the original compound.

科学研究应用

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as a fluorescent probe due to its ability to emit light upon excitation. It is also used in the synthesis of other complex organic molecules.

Biology: Employed in the study of biological systems where fluorescence tagging is required.

Medicine: Investigated for potential therapeutic applications, particularly in drug development and diagnostic imaging.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

作用机制

The mechanism of action of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone primarily involves its interaction with light. The dimethylamino group enhances the compound’s ability to absorb and emit light, making it useful as a fluorescent probe. In biological systems, it can bind to specific molecular targets, allowing researchers to track and visualize various biochemical processes.

相似化合物的比较

Similar Compounds

1-(6-(Dimethylamino)naphthalen-2-yl)prop-2-en-1-one: Similar in structure but with a propenone group instead of an ethanone group.

2-Acetyl-6-(dimethylamino)naphthalene: Another derivative of naphthalene with similar properties.

Uniqueness

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone is unique due to its specific combination of a dimethylamino group and an acetyl group on the naphthalene ring. This combination imparts distinct fluorescent properties, making it particularly valuable in applications requiring fluorescence.

生物活性

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone, also known by its CAS number 68520-00-3, is a compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. The compound features a naphthalene ring system with a dimethylamino group, which is characteristic of many biologically active molecules. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and potential applications based on available research.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHN\O

- Molecular Weight : 213.26 g/mol

- CAS Number : 68520-00-3

The presence of the dimethylamino group enhances the electron density of the aromatic system, potentially influencing its reactivity and biological interactions. The carbonyl group (C=O) at the second position allows for various chemical reactions, making it versatile for synthetic applications.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as a drug candidate and its interactions with biological systems.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of compounds related to this compound. For example, derivatives of naphthalene have shown significant activity against various cancer cell lines, including breast cancer (MCF-7) and others. The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Microtubule destabilization |

| Related Naphthalene Derivative | A549 (Lung Cancer) | TBD | Apoptosis induction |

Interaction with Opioid Receptors

Research has indicated that compounds containing naphthalene structures can interact with opioid receptors, which play a crucial role in pain modulation and reward pathways. For instance, studies have demonstrated that derivatives can act as antagonists or agonists at δ-opioid receptors, impacting their binding affinity and selectivity.

Case Studies

- Fluorescent Probes : The compound has been utilized in developing fluorescent probes for imaging studies in neurodegenerative diseases such as Alzheimer's disease. For example, derivatives like [18F]FDDNP have been synthesized to visualize amyloid plaques in vivo, showcasing the utility of naphthalene-based compounds in biomedical imaging.

- Anticancer Studies : A series of studies have evaluated the anticancer properties of related compounds in vitro. One study highlighted that certain naphthalene derivatives exhibited significant cytotoxicity against MCF-7 cells through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Binding : Interaction with specific receptors (e.g., opioid receptors), influencing downstream signaling pathways.

- Cell Cycle Modulation : Disruption of microtubule formation leading to cell cycle arrest.

- Fluorescence Properties : Utilization as a fluorescent probe due to its structural characteristics, allowing for real-time imaging in biological systems.

属性

IUPAC Name |

1-[6-(dimethylamino)naphthalen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10(16)11-4-5-13-9-14(15(2)3)7-6-12(13)8-11/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVQYVZTQJOEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571655 | |

| Record name | 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68520-00-3 | |

| Record name | 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Acedan particularly suitable for two-photon microscopy (TPM)?

A1: Acedan possesses several characteristics that make it well-suited for TPM:

- Sensitivity to Polarity: Acedan's fluorescence intensity and emission wavelength are sensitive to the polarity of its surrounding environment. This property allows researchers to design probes that exhibit a change in fluorescence upon binding to their target. []

- Two-Photon Absorption: Acedan exhibits two-photon absorption, allowing for excitation with near-infrared light. This is crucial for TPM, as it enables deeper tissue penetration and reduces photodamage compared to conventional one-photon microscopy. [, , ]

- Derivatization: Acedan can be readily modified to create probes for specific targets. By attaching different chelating groups, researchers have developed Acedan-based probes for calcium [] and zinc ions [].

Q2: How have Acedan-based probes been utilized to study biological processes?

A2: Researchers have successfully employed Acedan-based probes to visualize dynamic processes within living cells and tissues:

- Calcium Wave Imaging: Acedan-derived calcium probes (ACa1-ACa3) have been used to track calcium waves in live tissue over extended periods (up to 4000 seconds) and at depths exceeding 100 microns, demonstrating their utility for studying long-term cellular signaling events. []

- Visualizing Intracellular Zinc: Acedan, combined with the zinc chelator N,N-di-(2-picolyl)ethylenediamine (DPEN), forms probes (AZn1 and AZn2) capable of detecting intracellular free zinc ions in living cells and tissues. These probes exhibit good water solubility and photostability, crucial for live-cell imaging applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。